(1-{[(4r,6s)-8-Chloro-6-(2,3-Dimethoxyphenyl)-4h,6h-Pyrrolo[1,2-A][4,1]benzoxazepin-4-Yl]acetyl}piperidin-4-Yl)acetic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of PMID22464687C15a involves a series of chemical reactions, typically starting with the synthesis of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to the compound’s chemical structure .
Industrial Production Methods
Industrial production of PMID22464687C15a requires large-scale synthesis techniques, often involving batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates, control of reaction parameters, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
PMID22464687C15a undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of PMID22464687C15a are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs .
Scientific Research Applications
PMID22464687C15a has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of PMID22464687C15a involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID22464687C15a include other synthetic molecules with comparable structures and functions. Examples include:
GTPL7578: Another synthetic molecule with similar therapeutic potential.
BDBM50388358: A related compound with overlapping applications in research and industry
Uniqueness
PMID22464687C15a stands out due to its unique chemical structure and specific interactions with molecular targets. Its versatility in various scientific applications and potential therapeutic benefits make it a valuable compound for further investigation and development .
Properties
Molecular Formula |
C29H31ClN2O6 |
---|---|
Molecular Weight |
539.0 g/mol |
IUPAC Name |
2-[1-[2-[(4R,6S)-8-chloro-6-(2,3-dimethoxyphenyl)-4,6-dihydropyrrolo[1,2-a][4,1]benzoxazepin-4-yl]acetyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C29H31ClN2O6/c1-36-24-7-3-5-20(29(24)37-2)28-21-16-19(30)8-9-22(21)32-12-4-6-23(32)25(38-28)17-26(33)31-13-10-18(11-14-31)15-27(34)35/h3-9,12,16,18,25,28H,10-11,13-15,17H2,1-2H3,(H,34,35)/t25-,28-/m1/s1 |
InChI Key |
MSSQOQPKGAMUSY-LEAFIULHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H]2C3=C(C=CC(=C3)Cl)N4C=CC=C4[C@H](O2)CC(=O)N5CCC(CC5)CC(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3=C(C=CC(=C3)Cl)N4C=CC=C4C(O2)CC(=O)N5CCC(CC5)CC(=O)O |
Origin of Product |
United States |
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